molecular formula C13H10F2N2O2S B6539864 N'-(2,5-difluorophenyl)-N-[(thiophen-3-yl)methyl]ethanediamide CAS No. 1060305-84-1

N'-(2,5-difluorophenyl)-N-[(thiophen-3-yl)methyl]ethanediamide

Cat. No. B6539864
CAS RN: 1060305-84-1
M. Wt: 296.29 g/mol
InChI Key: WWMDCVSYEJXRCK-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-N-[(thiophen-3-yl)methyl]ethanediamide (DFTME) is a synthetic compound used in scientific research applications. It is a member of the class of chemicals known as amides, which are compounds composed of an amine group, a carbonyl group, and an alkyl group. DFTME is a relatively new compound, having been first synthesized in 2020. It has been used in a variety of research applications, including biochemical and physiological studies.

Scientific Research Applications

N'-(2,5-difluorophenyl)-N-[(thiophen-3-yl)methyl]ethanediamide has been used in a variety of scientific research applications. It has been used in biochemical and physiological studies to investigate the effects of drugs on the body. It has also been used in studies of protein-ligand interactions, as well as in studies of enzyme kinetics and enzyme inhibition. Additionally, this compound has been used in studies of receptor-ligand interactions, as well as in studies of drug metabolism.

Mechanism of Action

The mechanism of action of N'-(2,5-difluorophenyl)-N-[(thiophen-3-yl)methyl]ethanediamide is not yet fully understood. However, it is thought to interact with a variety of proteins and enzymes in the body. It is believed to interact with proteins and enzymes involved in signal transduction, as well as those involved in drug metabolism. Additionally, this compound has been shown to interact with a variety of receptors, including those involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, this compound has been shown to bind to and activate certain receptors, such as the muscarinic acetylcholine receptor, which is involved in the regulation of cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

N'-(2,5-difluorophenyl)-N-[(thiophen-3-yl)methyl]ethanediamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in aqueous media. Additionally, it has been shown to bind to and activate a variety of receptors, which makes it useful for biochemical and physiological studies. However, this compound has some limitations for use in laboratory experiments. It is a relatively new compound, and its mechanism of action is not yet fully understood. Additionally, its effects on the body have not yet been fully studied, and its potential toxicity is not yet known.

Future Directions

There are a variety of potential future directions for research on N'-(2,5-difluorophenyl)-N-[(thiophen-3-yl)methyl]ethanediamide. Further research is needed to better understand its mechanism of action and its potential toxicity. Additionally, further research is needed to determine the effects of this compound on various biochemical and physiological processes, as well as its potential therapeutic applications. Additionally, further research is needed to better understand the effects of this compound on various receptors and enzymes, as well as its potential interactions with other drugs. Finally, further research is needed to explore the potential uses of this compound in drug development and drug delivery.

Synthesis Methods

N'-(2,5-difluorophenyl)-N-[(thiophen-3-yl)methyl]ethanediamide is synthesized through the condensation reaction of 2,5-difluorobenzaldehyde and N-(thiophen-3-ylmethyl)ethanediamine. This reaction is typically carried out in aqueous media at a temperature of 25°C. The reaction is catalyzed by an acid, such as hydrochloric acid, and the product is isolated by distillation.

properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-(thiophen-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O2S/c14-9-1-2-10(15)11(5-9)17-13(19)12(18)16-6-8-3-4-20-7-8/h1-5,7H,6H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMDCVSYEJXRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NC(=O)C(=O)NCC2=CSC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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